molecular formula C19H18N2O B2676252 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 425628-39-3

1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2676252
CAS No.: 425628-39-3
M. Wt: 290.366
InChI Key: UZVKOZOSARLISJ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with a complex structure that includes a pyrazole ring substituted with phenyl and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole with a suitable aldehyde precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2,4,6-trimethylphenyl)urea: A structurally similar compound with different functional groups.

    1-Phenyl-3-(2,4,5-trimethylphenyl)urea: Another similar compound with slight variations in the substitution pattern.

Uniqueness

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both phenyl and trimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-9-14(2)18(15(3)10-13)19-16(12-22)11-21(20-19)17-7-5-4-6-8-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVKOZOSARLISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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